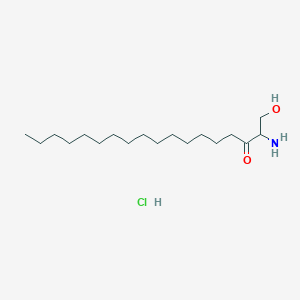
2-Amino-1-hydroxyoctadecan-3-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-hydroxyoctadecan-3-one hydrochloride is a chemical compound with the molecular formula C18H37NO2.HCl. It is a derivative of sphingoid bases and plays a significant role in various biological and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from simpler organic molecules. One common method involves the reduction of 2-amino-1-hydroxyoctadecan-3-one using reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions: 2-Amino-1-hydroxyoctadecan-3-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used to substitute functional groups in the compound.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile or electrophile used.
科学的研究の応用
2-Amino-1-hydroxyoctadecan-3-one hydrochloride is widely used in scientific research due to its unique properties and biological activity. It is utilized in:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In studying cell membrane dynamics and signaling pathways.
Medicine: As a potential therapeutic agent in the treatment of various diseases.
Industry: In the production of bioactive compounds and pharmaceuticals.
作用機序
2-Amino-1-hydroxyoctadecan-3-one hydrochloride is similar to other sphingoid bases such as sphingosine and ceramide. it has unique structural features that distinguish it from these compounds. For example, the presence of the hydroxyl group at the 1-position and the amino group at the 2-position contribute to its distinct chemical properties and biological activity.
類似化合物との比較
Sphingosine
Ceramide
3-Ketodihydrosphingosine
生物活性
2-Amino-1-hydroxyoctadecan-3-one hydrochloride, also known as 2S-amino-1-hydroxy-3-octadecanone hydrochloride or 3-keto sphinganine, is a complex sphingolipid with the molecular formula C18H38ClNO2. This compound plays a crucial role in the biosynthesis of ceramides, which are essential components of cell membranes and significant regulators of cellular signaling pathways. Understanding its biological activity is vital for exploring its therapeutic potential in various diseases related to sphingolipid metabolism.
The primary mechanism of action for this compound involves its participation in the sphingolipid metabolic pathway. It acts as an intermediate in ceramide synthesis, catalyzed by the enzyme serine palmitoyltransferase. The conversion of this compound into ceramide by ceramide synthase influences several cellular processes, including:
- Cell Growth : Modulates pathways that regulate cell proliferation.
- Differentiation : Affects the maturation of cells into specific types.
- Apoptosis : Plays a role in programmed cell death, which is crucial for maintaining cellular homeostasis.
Biological Activity
The biological activity of this compound can be summarized as follows:
| Biological Function | Description |
|---|---|
| Cell Membrane Integrity | Contributes to the structure and function of cell membranes through ceramide formation. |
| Cell Signaling | Influences signaling pathways that govern cell fate decisions such as growth and apoptosis. |
| Inflammation Response | Modulates inflammatory responses via sphingolipid signaling. |
| Neuroprotection | Potential therapeutic applications in neurodegenerative disorders due to its role in myelin sheath integrity. |
Case Studies and Research Findings
Recent studies have highlighted the significance of this compound in various biological contexts:
- Sphingolipid Metabolism Disorders : Research indicates that dysregulation of sphingolipid metabolism is implicated in conditions such as cancer and neurodegenerative diseases. The compound's role as a precursor to ceramides suggests potential therapeutic applications in restoring normal lipid metabolism.
- Cellular Stress Responses : Studies have shown that this compound can modulate cellular responses to stress, influencing pathways involved in apoptosis and survival under adverse conditions.
- Therapeutic Applications : Preliminary investigations into the use of this compound in pharmacological settings have revealed its potential in developing treatments for diseases associated with sphingolipid dysregulation, such as multiple sclerosis and certain cancers.
特性
IUPAC Name |
2-amino-1-hydroxyoctadecan-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h17,20H,2-16,19H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUPVZMHCVAKHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














